MFCD02972653

Description

MFCD02972653 is a bromo-chloro-phenyl boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural framework includes a boronic acid group (-B(OH)₂) attached to a substituted aromatic ring containing bromine and chlorine atoms. The compound exhibits blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS)-targeted applications. Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C .

Properties

IUPAC Name |

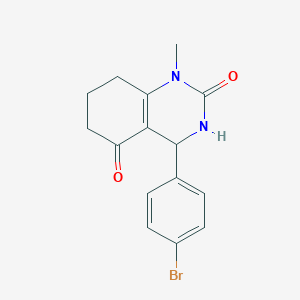

4-(4-bromophenyl)-1-methyl-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-18-11-3-2-4-12(19)13(11)14(17-15(18)20)9-5-7-10(16)8-6-9/h5-8,14H,2-4H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYQUTVMCNDNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Br)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

“MFCD02972653” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles

Common Reagents and Conditions

The reactions of “this compound” are facilitated by various reagents and conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

“MFCD02972653” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials .

Mechanism of Action

The mechanism of action of “MFCD02972653” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This can lead to changes in cellular processes, signaling pathways, and physiological responses .

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid

(6-Bromo-2,3-dichlorophenyl)boronic acid

- Molecular Formula : C₆H₄BBrCl₂O₂

- Molecular Weight : 269.26 g/mol

- Key Properties: LogP (XLOGP3): 2.78 Solubility: 0.18 mg/mL BBB Permeability: No Bioavailability Score: 0.48

- Synthesis : Requires additional chlorination steps, increasing synthetic complexity .

Comparative Analysis

Table 1: Physicochemical and Pharmacological Properties

Key Differences:

Substituent Effects : The position and number of halogen atoms (Br, Cl) influence logP and solubility. The dichloro-substituted analogue exhibits higher hydrophobicity (logP = 2.78) but reduced solubility .

Bioactivity: this compound and its mono-halogenated analogue show BBB permeability, whereas the dihalogenated variant lacks this property, likely due to increased molecular bulk .

Synthetic Complexity : Additional chlorination steps in (6-Bromo-2,3-dichlorophenyl)boronic acid raise synthetic accessibility scores, indicating higher difficulty .

Functional Comparison with Non-Boronic Acid Analogues

Example: 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1)

- Molecular Formula : C₇H₅BrClO₂

- Molecular Weight : 201.02 g/mol

- Key Properties :

- LogP (XLOGP3): 2.45

- Solubility: 0.687 mg/mL

- Bioavailability Score: 0.55

- Application : Primarily used as an intermediate in agrochemical synthesis, lacking boronic acid reactivity for cross-coupling reactions .

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The boronic acid group in this compound enables Suzuki-Miyaura cross-coupling, a critical reaction in drug discovery. Halogen positioning optimizes both reactivity and pharmacokinetic profiles .

- Industrial Relevance : The compound’s synthetic accessibility (score = 2.07) makes it cost-effective for large-scale production compared to analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.